molecular formula C8H4ClF2NO3 B1413114 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone CAS No. 1804517-08-5

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Cat. No.: B1413114
CAS No.: 1804517-08-5
M. Wt: 235.57 g/mol
InChI Key: SEYYPPPFLYHQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Difluoro-5’-nitrophenacyl chloride is a chemical compound with the molecular formula C8H4ClF2NO3 and a molecular weight of 235.57 g/mol. This compound is widely utilized in scientific experiments due to its unique physical and chemical properties.

Scientific Research Applications

3’,4’-Difluoro-5’-nitrophenacyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is used in biochemical assays and as a labeling reagent for studying biological processes.

    Industry: The compound is used in the production of various industrial chemicals and materials

Safety and Hazards

  • Precautionary Measures : Use appropriate personal protective equipment (dust mask, eyeshields, gloves). Avoid inhalation, skin contact, and ingestion. In case of exposure, follow first aid protocols .

Preparation Methods

The synthesis of 3’,4’-Difluoro-5’-nitrophenacyl chloride typically involves the reaction of 3’,4’-Difluoro-5’-nitroacetophenone with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3’,4’-Difluoro-5’-nitrophenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.

Common reagents used in these reactions include thionyl chloride for substitution, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-5’-nitrophenacyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action depend on the specific application and the biological context .

Comparison with Similar Compounds

3’,4’-Difluoro-5’-nitrophenacyl chloride can be compared with other similar compounds such as 2’,3’-Difluoro-5’-nitrophenacyl chloride and 3’,5’-Difluoro-5’-nitrophenacyl chloride. These compounds share similar structural features but differ in the position of the fluorine atoms, which can affect their reactivity and applications.

Properties

IUPAC Name

2-chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYYPPPFLYHQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.